molecular formula C8H12MgN2O8 B008373 Magnesium dihydrogen di-L-aspartate CAS No. 2068-80-6

Magnesium dihydrogen di-L-aspartate

Cat. No.: B008373
CAS No.: 2068-80-6
M. Wt: 288.49 g/mol
InChI Key: RXMQCXCANMAVIO-CEOVSRFSSA-L
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Description

Mechanism of Action

Target of Action

Magnesium L-aspartate, also known as Magnesium dihydrogen di-L-aspartate, is a magnesium salt of aspartic acid . It primarily targets the body’s cells where it plays a crucial role in various cellular processes. Magnesium is essential for supporting muscle function, immune response, nerve signaling, and energy transport .

Mode of Action

The compound interacts with its targets by providing magnesium, an essential micronutrient, to the body . It forms a chelated compound, which enhances its water solubility and bioavailability compared to other magnesium salts . This chelated structure allows the magnesium ion to be easily absorbed and utilized by the body .

Biochemical Pathways

Magnesium L-aspartate is involved in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . It serves as a cofactor for various biological processes, including protein synthesis, neuromuscular function, and nucleic acid stability . It also plays a role in the Krebs citric acid cycle, contributing to energy production .

Pharmacokinetics

Magnesium L-aspartate displays high oral bioavailability and water solubility compared to other magnesium salts such as magnesium citrate, magnesium carbonate, and magnesium oxide . The bioavailability of magnesium from magnesium L-aspartate is similar to that from other organic magnesium salts and the more soluble inorganic magnesium salts .

Result of Action

The primary result of Magnesium L-aspartate’s action is the increase in magnesium levels in the body . This has numerous effects at the molecular and cellular level, including supporting muscle function, immune response, nerve signaling, and energy transport . It also contributes to the production of proteins and the stability of nucleic acids .

Action Environment

The action, efficacy, and stability of Magnesium L-aspartate can be influenced by various environmental factors. For instance, the absorption of magnesium from different preparations of magnesium supplements varies . The processing of certain foods may lead to marked depletion of inherent magnesium, affecting the effectiveness of the supplement

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium dihydrogen di-L-aspartate can be synthesized through the reaction of magnesium salts with L-aspartic acid. One common method involves dissolving magnesium oxide in water and then adding L-aspartic acid to the solution. The mixture is then heated to promote the reaction, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced using a similar method but on a larger scale. The reaction mixture is typically subjected to evaporation and precipitation processes to isolate the desired product. Organic solvents like acetone may be used to enhance the stability and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Magnesium dihydrogen di-L-aspartate primarily undergoes substitution reactions due to the presence of the amino and carboxyl groups in the L-aspartic acid moiety. These reactions can involve various reagents and conditions, leading to the formation of different products .

Common Reagents and Conditions: Common reagents used in reactions with this compound include acids, bases, and other nucleophiles. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures .

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with strong acids may result in the formation of magnesium salts and free L-aspartic acid .

Scientific Research Applications

Magnesium dihydrogen di-L-aspartate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthesis reactions. In biology, it is studied for its role in cellular processes and its potential as a dietary supplement. In medicine, it is investigated for its potential benefits in treating magnesium deficiencies and related conditions. In industry, it is used in the production of cosmetics and other consumer products .

Comparison with Similar Compounds

Similar Compounds:

  • Magnesium citrate
  • Magnesium carbonate
  • Magnesium oxide
  • Magnesium sulfate

Uniqueness: Magnesium dihydrogen di-L-aspartate is unique among magnesium compounds due to its high solubility and bioavailability. Unlike magnesium oxide and magnesium carbonate, which have lower solubility, this compound is more easily absorbed by the body. This makes it a preferred choice for dietary supplements and other applications where rapid and efficient magnesium absorption is desired .

Properties

CAS No.

2068-80-6

Molecular Formula

C8H12MgN2O8

Molecular Weight

288.49 g/mol

IUPAC Name

magnesium;(2S)-2-aminobutanedioate;(2S)-2-aminobutanedioic acid

InChI

InChI=1S/2C4H7NO4.Mg/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*2-;/m00./s1

InChI Key

RXMQCXCANMAVIO-CEOVSRFSSA-L

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)[O-])N)C(=O)[O-].[Mg+2]

SMILES

C(C(C(=O)O)N)C(=O)[O-].C(C(C(=O)O)N)C(=O)[O-].[Mg+2]

Canonical SMILES

C(C(C(=O)O)N)C(=O)O.C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2]

2068-80-6
18962-61-3

Pictograms

Irritant

Related CAS

56-84-8 (Parent)

Synonyms

(+-)-Aspartic Acid
(R,S)-Aspartic Acid
Ammonium Aspartate
Aspartate
Aspartate Magnesium Hydrochloride
Aspartate, Ammonium
Aspartate, Calcium
Aspartate, Dipotassium
Aspartate, Disodium
Aspartate, Magnesium
Aspartate, Monopotassium
Aspartate, Monosodium
Aspartate, Potassium
Aspartate, Sodium
Aspartic Acid
Aspartic Acid, Ammonium Salt
Aspartic Acid, Calcium Salt
Aspartic Acid, Dipotassium Salt
Aspartic Acid, Disodium Salt
Aspartic Acid, Hydrobromide
Aspartic Acid, Hydrochloride
Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate
Aspartic Acid, Magnesium (2:1) Salt
Aspartic Acid, Magnesium-Potassium (2:1:2) Salt
Aspartic Acid, Monopotassium Salt
Aspartic Acid, Monosodium Salt
Aspartic Acid, Potassium Salt
Aspartic Acid, Sodium Salt
Calcium Aspartate
Dipotassium Aspartate
Disodium Aspartate
L Aspartate
L Aspartic Acid
L-Aspartate
L-Aspartic Acid
Magnesiocard
Magnesium Aspartate
Mg-5-Longoral
Monopotassium Aspartate
Monosodium Aspartate
Potassium Aspartate
Sodium Aspartate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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